N-[(2-chloro-4-fluorophenyl)methyl]-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N6O2/c21-16-9-14(23)2-1-12(16)10-24-18(30)11-29-20(31)28-8-7-17(26-19(28)27-29)25-15-5-3-13(22)4-6-15/h1-9H,10-11H2,(H,24,30)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIGNJHVSLJDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NN(C(=O)N3C=C2)CC(=O)NCC4=C(C=C(C=C4)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chloro-4-fluorophenyl)methyl]-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core structure, which is known for its diverse pharmacological properties. The presence of fluorine and chlorine substituents enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Many triazole derivatives have shown efficacy in inhibiting the proliferation of cancer cells.
- Antimicrobial Properties : The compound may also exhibit antibacterial and antifungal activities.
- Enzyme Inhibition : Potential inhibition of various enzymes such as kinases and deacetylases.
Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results showed that triazole derivatives could induce apoptosis in human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values for these compounds were reported in the micromolar range, indicating significant potency against tumor cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.6 | Induction of apoptosis |
| Caco-2 | 7.8 | Cell cycle arrest |
| 3T3-L1 | 10.5 | Inhibition of proliferation |
Antimicrobial Activity
In another study, the compound's antimicrobial efficacy was assessed against several bacterial strains. It demonstrated notable inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 16 | Gram-positive |
| Escherichia coli | 32 | Gram-negative |
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : Similar compounds have been shown to inhibit MEK1/2 kinases, leading to reduced phosphorylation of ERK1/2 and subsequent cell cycle arrest in cancer cells .
- Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study 1: Efficacy in Leukemia Models
In a preclinical model using acute biphenotypic leukemia cell lines MV4-11 and MOLM13, treatment with similar triazole derivatives resulted in significant growth inhibition. The study reported that concentrations as low as 0.3 µM effectively reduced cell viability .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
A series of experiments demonstrated that the compound exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as an antibiotic agent .
Scientific Research Applications
Pharmacological Properties
The compound is part of the 1,2,4-triazole family, which has been extensively studied for its diverse biological activities. Research indicates that derivatives of 1,2,4-triazoles exhibit a range of pharmacological effects including:
- Antimicrobial Activity : Compounds with 1,2,4-triazole structures have shown promising results against various bacterial and fungal pathogens. For instance, studies have demonstrated that triazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The incorporation of the triazole moiety in drug design has been linked to enhanced anticancer properties. Various studies have reported that triazole-based compounds can inhibit the proliferation of cancer cell lines including breast and lung cancer cells .
Antimicrobial Studies
A study published in PMC highlighted that certain triazolo-pyrimidine derivatives demonstrated high efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this scaffold exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics such as ampicillin .
Anticancer Research
Comparison with Similar Compounds
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()
- Molecular Formula : C₂₂H₂₁FN₆O₂
- Key Differences: Substituents: Methyl groups at positions 2,5 on the phenyl ring and 7 on the triazolopyrimidine core. Core Variation: [1,2,4]Triazolo[4,3-c]pyrimidine (vs. [4,3-a] in the original compound), altering ring fusion and conformational flexibility.
Triazolopyrimidine Derivatives from PfDHODH Inhibitors ()
Examples include Compound 92 (N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) and Compound 96 (N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine).
- Key Differences: Substituents: Chlorophenyl groups with aminoalkyl modifications at position 2. Bioactivity: These compounds exhibit nanomolar inhibition of PfDHODH, highlighting the importance of the chlorophenyl group and basic side chains for parasiticidal activity .
Heterocyclic Variants with Modified Cores
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ()
- Molecular Formula : C₂₁H₁₆ClN₃O₂S
- Key Differences: Core: Thieno[3,2-d]pyrimidin-4-one replaces triazolopyrimidine. Substituents: Phenyl at position 7 and 2-chloro-4-methylphenyl on the acetamide. Implications: The thienopyrimidine core may enhance π-π stacking interactions but reduce hydrogen-bonding capacity compared to triazolopyrimidines .
Substituent Effects on Bioactivity
Role of Halogen Substituents
Acetamide Linker Modifications
- Sulfanyl vs. Amino: Compounds like 2-[[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () replace the amino group with a sulfanyl moiety.
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo-pyrimidinone core via cyclocondensation of substituted pyrimidine precursors with hydrazine derivatives. Subsequent coupling of the chloro-fluorophenylmethyl group and fluorophenylamino moiety requires optimized conditions (e.g., DMF as solvent, triethylamine as base, and controlled temperatures at 60–80°C). Final purification employs column chromatography or recrystallization to achieve >95% purity .
Q. How can the compound be characterized using spectroscopic methods?
- NMR Spectroscopy : H and C NMR are critical for confirming the presence of the fluorophenyl, triazole, and acetamide moieties. Distinct peaks for aromatic protons (δ 6.8–7.6 ppm) and carbonyl groups (δ 165–175 ppm) should align with theoretical predictions .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the triazolo-pyrimidine scaffold .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity and stability .
Q. What initial biological screening assays are appropriate for this compound?
Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the triazole-pyrimidine core’s known role in modulating enzymatic activity. Use microbial growth inhibition assays (MIC determination) to evaluate antimicrobial potential. Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved synthetic yield?
Employ Design of Experiments (DoE) to evaluate variables like solvent polarity (DMF vs. DMSO), temperature (40–100°C), and catalyst loading. Flow chemistry systems (e.g., continuous-flow reactors) enhance reproducibility and scalability by maintaining precise control over reaction parameters .
Q. What mechanistic insights explain its biological activity?
Computational docking studies (e.g., AutoDock Vina) reveal potential binding to ATP pockets in kinases, driven by hydrogen bonding between the acetamide group and conserved lysine residues. Competitive inhibition is validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (K values) .
Q. How can contradictions in biological activity data be resolved?
Discrepancies in IC values across studies may arise from impurity profiles or assay conditions. Perform HPLC-MS to verify batch purity and retest activity under standardized protocols (e.g., fixed ATP concentrations in kinase assays). Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. What computational methods predict structure-activity relationships (SAR)?
Q. How can derivatives be designed to enhance solubility or metabolic stability?
Introduce hydrophilic groups (e.g., PEG chains) at the acetamide nitrogen or replace the fluorophenyl ring with bioisosteres (e.g., pyridyl). Assess metabolic stability via liver microsome assays and optimize using prodrug strategies (e.g., esterification of the carbonyl group) .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Use co-solvents (e.g., Cremophor EL) or nanoformulation (liposomes).
- Plasma Stability : Monitor degradation via LC-MS in rat plasma and modify labile groups (e.g., replace ester linkages with amides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
